molecular formula C20H22N2O2S B2488999 3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 462613-17-8

3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No. B2488999
CAS RN: 462613-17-8
M. Wt: 354.47
InChI Key: GQLVNXRYECHDTH-UHFFFAOYSA-N
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Description

The synthesis and analysis of compounds like 3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide often involve complex chemical reactions and detailed structural analysis. These compounds are usually explored for their potential applications in various fields, including materials science and pharmaceuticals, focusing on their synthesis, molecular structure, and physicochemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, hydrolysis, and functional group transformations. For example, Talupur et al. (2021) describe the synthesis of benzothiophene derivatives through a series of reactions starting from basic raw materials, highlighting the intricacy of synthesizing complex organic molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. Sagar et al. (2018) provide insights into the molecular conformations and supramolecular aggregation modes of benzothiophene derivatives, demonstrating the diversity in structural configurations these molecules can adopt (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can range from electrophilic substitutions to cyclization processes. The reactivity and functional group transformations provide insights into the compound's chemical behavior. Danilyuk et al. (2016) discuss the intramolecular cyclization of related compounds, showcasing the types of chemical transformations these molecules undergo (Danilyuk, Vas’kevich, Vas’kevich, & Vovk, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior under different conditions. Studies like those by Kumara et al. (2018) often involve detailed analysis of these properties, contributing to the comprehensive characterization of the compound (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are explored through various chemical reactions and spectroscopic analyses. The work by Mudududdla et al. (2015) on thiophene derivatives highlights the chemical properties and potential biological activities, providing a glimpse into the compound's applications and interactions (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of complex compounds, including those similar to "3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide," involve multi-step reactions and detailed analysis. These compounds are synthesized through a series of reactions involving condensation, hydrolysis, and other chemical processes. The synthesized compounds are then characterized using techniques such as IR, 1HNMR, 13C-NMR, Mass, and elemental analysis to confirm their structures and properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation and Docking Studies

  • Some studies focus on the antimicrobial evaluation of synthesized compounds, including docking studies to understand their interactions with biological targets. These evaluations help in determining the potential therapeutic applications of these compounds, especially in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Application in Heterocyclic Synthesis

  • The compound and its derivatives play a crucial role in the synthesis of heterocyclic compounds, which are essential in pharmaceutical chemistry for the development of new drugs. The reactivity of these compounds towards various reagents can lead to the formation of diverse heterocyclic structures, offering a broad range of biological activities (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Mechanism of Action

Target of Action

The primary target of the compound 3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is the mitogen-activated protein kinase (MAPK) family, specifically JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinase . This interaction can lead to changes in the kinase’s activity, potentially influencing cellular processes.

Biochemical Pathways

The compound’s interaction with the MAPK family affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its interaction with the MAPK family. By inhibiting the activity of JNK2 and JNK3 kinases, the compound could potentially influence various cellular processes, including cell growth and apoptosis .

properties

IUPAC Name

3-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-3-11-24-15-8-6-7-14(12-15)19(23)22-20-17(13-21)16-9-4-5-10-18(16)25-20/h6-8,12H,2-5,9-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLVNXRYECHDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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